5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-14-5-3-13(4-6-14)12-25-19(26)17-18(16(23-25)15-2-1-9-28-15)29-20(22-17)24-7-10-27-11-8-24/h1-6,9H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQFDEHHZULLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic routes include:
Formation of the Thiazolopyridazinone Core: This step often involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions to form the thiazolopyridazinone ring system.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiazolopyridazinone intermediate.
Attachment of the Furan Ring: The furan ring is typically introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using furan-2-boronic acid or furan-2-yl halides.
Morpholine Incorporation: The morpholine moiety is often introduced via nucleophilic substitution or addition reactions, where morpholine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2), Lewis acids (AlCl3, BF3)
Major Products
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives
Reduction Products: Amino derivatives of the compound
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, potentially affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiazolo[4,5-d]pyridazinones
Comparison of Position-Specific Substituents
Position 2: Morpholine vs. Other Amines
- Morpholine’s electron-rich nature may also influence binding to analgesic targets .
- Pyrrolidine ([3], [10a]) : This five-membered amine lacks oxygen, reducing solubility but increasing lipophilicity. In , pyrrolidine derivatives exhibited strong analgesic activity, suggesting steric or electronic compatibility with target receptors .
- Piperidine ([9b]) : The six-membered piperidine ring offers intermediate solubility and bulkier steric hindrance, which may reduce receptor affinity compared to morpholine or pyrrolidine .
Position 5: 4-Chlorobenzyl vs. Alkyl/Aryl Groups
- 4-Chlorobenzyl (Target Compound) : The chlorine atom at the para position introduces electron-withdrawing effects, which may reduce electron density at the pharmacophore but increase lipophilicity for membrane penetration.
- Chloroacetamides ([3]) : Derivatives with N-substituted chloroacetamides at position 5 demonstrated enhanced analgesic effects when paired with electron-donating groups (e.g., methoxy), highlighting the importance of substituent electronics .
Position 7: Furan-2-yl vs. Phenyl and Other Aryl Groups
- Furan-2-yl (Target Compound, [3]) : The furan ring’s electron-rich nature may facilitate π-π stacking or hydrogen bonding with receptors, as seen in ’s high-activity derivatives .
- Phenyl ([2], [10a]): Phenyl groups contribute hydrophobicity, which may improve binding to lipophilic pockets but reduce solubility.
Q & A
Basic Question: What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the thiazolo[4,5-d]pyridazine core. Key steps include:
- Coupling reactions to introduce the 4-chlorobenzyl and furan-2-yl substituents.
- Morpholino group incorporation via nucleophilic substitution or condensation.
Optimization strategies: - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction homogeneity and intermediate stability .
- Monitor reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and byproducts .
- Purify final products via column chromatography or recrystallization using solvent systems like ethyl acetate/hexane .
Basic Question: How is the compound’s structure confirmed experimentally?
Methodological Answer:
Structural elucidation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity. For example, the morpholino group’s protons appear as a singlet near δ 3.5–3.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
- X-ray Crystallography (if crystals are obtainable): Provides definitive confirmation of stereochemistry and intermolecular interactions .
Advanced Question: What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC values) may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., reference inhibitors) .
- Compound stability : Perform stability studies under assay conditions (e.g., pH, temperature) using HPLC to detect degradation .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl substituents) to identify structure-activity relationships (SAR) .
Advanced Question: How can researchers design experiments to probe the compound’s mechanism of action?
Methodological Answer:
- Kinase inhibition assays : Test against panels of kinases (e.g., serine/threonine or tyrosine kinases) to identify targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes, guided by X-ray or cryo-EM structures of homologous proteins .
Advanced Question: What are the key considerations for SAR studies involving this compound?
Methodological Answer:
Focus on modifying:
- Substituent electronic effects : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity .
- Heterocycle variation : Substitute the furan-2-yl ring with thiophene or pyridine to assess π-stacking interactions .
- Morpholino replacement : Test alternative amines (e.g., piperidine) to evaluate steric and electronic contributions to solubility and potency .
Advanced Question: How can computational methods enhance understanding of this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in aqueous or lipid environments .
- ADMET prediction tools : Use platforms like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced Question: What experimental approaches address contradictory data in thermal stability studies?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Compare melting points and decomposition profiles across batches to identify impurities or polymorphs .
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates (e.g., 10°C/min) to assess hygroscopicity or solvent retention .
Basic Question: How should researchers handle hygroscopicity or oxidative degradation during storage?
Methodological Answer:
- Store under inert atmosphere (argon or nitrogen) in airtight containers with desiccants (e.g., silica gel) .
- Prepare lyophilized samples for long-term storage and reconstitute in degassed solvents (e.g., DMSO) before use .
Advanced Question: What strategies mitigate low yields in late-stage functionalization steps?
Methodological Answer:
- Optimize catalyst systems : Use Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions, with ligands tailored to steric demands .
- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Screen protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step syntheses .
Advanced Question: How can researchers validate off-target effects in cellular assays?
Methodological Answer:
- CRISPR-Cas9 knockout models : Generate cell lines lacking putative targets to confirm on-target effects .
- Proteome profiling : Use mass spectrometry-based proteomics to identify differentially expressed proteins post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
